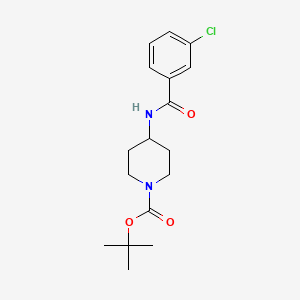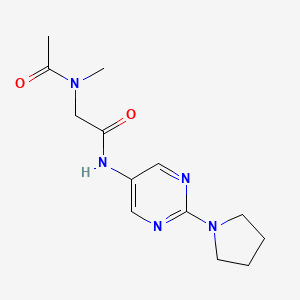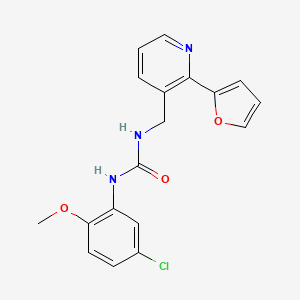![molecular formula C22H21N3O3 B2912441 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260712-94-4](/img/structure/B2912441.png)
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring an oxadiazole ring attached to a quinolinone ring via an ethyl linker . The oxadiazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms . The quinolinone ring is a fused ring system containing a benzene ring and a pyridine ring .Aplicaciones Científicas De Investigación
Antidiabetic Properties
Pyrazoline derivatives, including the title compound, have been investigated for their antidiabetic potential . These compounds exhibit promising effects in managing blood glucose levels and may serve as leads for developing new antidiabetic drugs.
Antitubercular Activity
The title compound was docked against the active site of Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . CYP51 is essential for sterol biosynthesis in bacteria, making it a suitable target for evaluating the potency of newly synthesized molecules. The compound’s interaction with this enzyme suggests potential antitubercular activity.
Antidepressant Properties
Certain pyrazoline derivatives have demonstrated antidepressant effects . While specific studies on the title compound are limited, its structural features warrant further investigation in this context.
Anticonvulsant Activity
Pyrazolines have been explored for their anticonvulsant properties . Although data on the title compound are scarce, its chemical structure suggests potential anticonvulsant effects.
Antimicrobial Effects
Compounds containing the pyrazoline pharmacophore exhibit antimicrobial activity . While further studies are needed, the title compound’s structure suggests it may possess such properties.
Anti-inflammatory Potential
Pyrazoline derivatives have been associated with anti-inflammatory effects . Considering the title compound’s structure, it could be a candidate for further investigation in this area.
Anticancer Properties
Although not extensively studied, pyrazoline-based compounds have shown promise as potential anticancer agents . The title compound’s unique structure warrants evaluation for its cytotoxic effects.
Antiamoebic Activity
While specific data on the title compound are lacking, pyrazoline derivatives have been explored for their antiamoebic properties . Further research is needed to assess its efficacy in this context.
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the known activities of other 1,2,4-oxadiazole derivatives, this compound could be a promising candidate for further study in medicinal chemistry .
Propiedades
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-25-13-18(20(26)17-12-14(3)6-11-19(17)25)22-23-21(24-28-22)15-7-9-16(10-8-15)27-5-2/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZDZYWMKVYCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentyl]oxirane-2-carboxamide](/img/structure/B2912360.png)


![(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2912363.png)

![N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline](/img/structure/B2912366.png)
![Methyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate](/img/structure/B2912369.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B2912372.png)

![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912375.png)

![{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2912380.png)